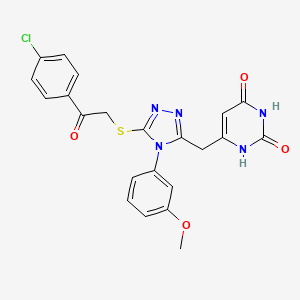

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

This compound features a pyrimidine-2,4-dione core substituted at the 6-position with a methyl group linked to a 1,2,4-triazole ring. The triazole ring is further modified at the 5-position by a thioether group connected to a 2-(4-chlorophenyl)-2-oxoethyl moiety and at the 4-position by a 3-methoxyphenyl group.

Properties

Molecular Formula |

C22H18ClN5O4S |

|---|---|

Molecular Weight |

483.9 g/mol |

IUPAC Name |

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18ClN5O4S/c1-32-17-4-2-3-16(11-17)28-19(9-15-10-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-5-7-14(23)8-6-13/h2-8,10-11H,9,12H2,1H3,(H2,24,25,30,31) |

InChI Key |

NEMLECPKXYJXND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where the chlorophenyl group is introduced.

Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or thiourea derivatives.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Antimicrobial Agents: Potential use as an antimicrobial agent due to its complex structure.

Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

Anticancer Research: Studied for its potential anticancer properties.

Drug Development: Potential lead compound for the development of new drugs.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. For instance:

Antimicrobial Action: It may disrupt cell wall synthesis or inhibit essential enzymes in microbes.

Anticancer Action: It could induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s pyrimidine-2,4-dione core is shared with several derivatives reported in the literature. Key comparisons include:

- Substituent Impact: The 4-chlorophenyl group may increase lipophilicity, enhancing membrane permeability compared to phenyl or thiophenyl substituents . Thioether linkages (as in the target) are less polar than oxadiazole or thiazole substituents, which could influence solubility and metabolic stability .

Physicochemical Properties

- Melting Points: Thieno-pyrimidine derivatives () exhibit high melting points (>200°C) due to rigid fused-ring systems, whereas the target’s pyrimidine-2,4-dione core may lower melting points (estimated 150–180°C) .

- Solubility: The 3-methoxyphenyl and thioether groups likely reduce aqueous solubility compared to cyano or carboxylate-substituted analogs (e.g., ) .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for exploring:

- Selective Enzyme Inhibition : Triazole and pyrimidine-dione motifs are prevalent in kinase and dihydrofolate reductase inhibitors.

- Antimicrobial Optimization : Modular substitution (e.g., replacing 3-methoxyphenyl with electron-withdrawing groups) could improve potency, as suggested by .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.